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molecular formula C6H9BrO2 B1282460 1-Bromocyclopentane-1-carboxylic acid CAS No. 56447-24-6

1-Bromocyclopentane-1-carboxylic acid

Cat. No. B1282460
M. Wt: 193.04 g/mol
InChI Key: MUSCLEBGQGXIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04074047

Procedure details

A solution of 1-bromocyclopentanecarboxylic acid (5.1 g) in ethanol (40 ml) containing concentrated sulphuric acid (10 drops) was refluxed for 4 hours. The solvent was removed by evaporation and the residual oil was partitioned between ether (50 ml) and 2N sodium carbonate (30 ml).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:10](O)[CH3:11]>S(=O)(=O)(O)O>[Br:1][C:2]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
BrC1(CCCC1)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between ether (50 ml) and 2N sodium carbonate (30 ml)

Outcomes

Product
Name
Type
Smiles
BrC1(CCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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